molecular formula C12H11Cl2N3O2 B12065430 Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate

Cat. No.: B12065430
M. Wt: 300.14 g/mol
InChI Key: KGIKMYOSQBBHCM-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, chloro, and ester functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by chlorination and subsequent amination. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-chloro-1-(4-methylphenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-4-chloro-1-(4-bromophenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and amino groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-(4-chlorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)10-9(14)11(15)17(16-10)8-5-3-7(13)4-6-8/h3-6H,2,15H2,1H3

InChI Key

KGIKMYOSQBBHCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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